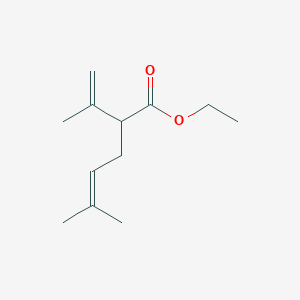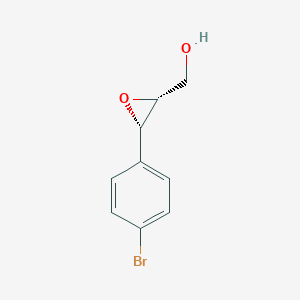
3-氨基-2-氯-6-(三氟甲基)吡啶
描述
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-2-chloro-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物发现
在药物化学中,如3-氨基-2-氯-6-(三氟甲基)吡啶这样的吡啶衍生物对于新药物的开发至关重要。由于吡啶核能够与生物靶标相互作用,因此吡啶核在药物中很常见,具有抗真菌、抗菌、抗氧化和抗癌等广泛的治疗特性。这类衍生物中的氨基团可以作为激酶抑制剂中的铰链结合物,增强分子调节酶活性的能力,对于疾病进展至关重要,因此对于新疗法的开发具有重要的支架作用 (Abdurakhmanova et al., 2018); (Altaf et al., 2015)。
催化
吡啶衍生物的结构特征在催化中得到了利用,它们作为金属配合物中的配体能够开发用于各种化学反应的催化剂。特别是三氟甲基基团可以影响这些催化剂的电子性质,潜在地导致有机转化中的反应性和选择性增强 (Dongli Li et al., 2019)。
环境科学
在环境科学领域,氟代吡啶衍生物因其作为新兴污染物的持久性、生物富集性和潜在毒性效应而受到研究。了解这类化合物的环境命运和影响对于评估风险并制定减轻污染的策略至关重要 (Yu Wang et al., 2019)。
材料科学
吡啶衍生物的独特电子性质,归因于电负性氟原子和多功能氨基团的存在,使其适用于设计具有特定光学、电子或磁性能的材料。这些化合物对于传感器、有机半导体和其他先进材料的开发非常有价值 (Gitanjali Jindal and N. Kaur, 2021)。
作用机制
Target of Action
3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The compound selectively enhances STAT1 transcription activity .
Mode of Action
The biological activities of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, leading to changes in their function and resulting in the desired effects.
Biochemical Pathways
It is known that the compound plays a role in the protection of crops from pests , suggesting that it may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The result of the action of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is the protection of crops from pests . In the pharmaceutical industry, it selectively enhances STAT1 transcription activity , which can have various molecular and cellular effects depending on the context.
安全和危害
未来方向
生化分析
Biochemical Properties
3-Amino-2-chloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of the trifluoromethyl group to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in regulating cell growth and apoptosis . Additionally, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, 3-Amino-2-chloro-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, as seen with certain proteases, or activation, as observed with some receptor tyrosine kinases. These interactions lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes.
属性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZMFLLNSJCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372204 | |
| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-09-2 | |
| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)



